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Compound of Interest

Compound Name: Kalopanaxsaponin G

CAS No.: 171370-50-6

Cat. No.: B2596496

Get Quote

Executive Summary
Kalopanaxsaponin G (CAS: 171370-50-6) is a bioactive triterpenoid saponin isolated primarily

from the stem bark of Kalopanax septemlobus (syn. Kalopanax pictus) and Acanthopanax

nipponicus.[1] Chemically, it is classified as a monodesmosidic ester saponin of the oleanane

type.

Unlike the more common Kalopanaxsaponin A (a C-3 ether glycoside) or Kalopanaxsaponin B

(a bisdesmoside), Kalopanaxsaponin G is characterized by a free hydroxyl group at the C-3

position and a specific trisaccharide chain linked via an ester bond to the C-28 carboxyl group

of the aglycone hederagenin. This structural feature is critical for its distinct pharmacological

profile, particularly its reported cardioprotective potential.
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Property Specification

Common Name Kalopanaxsaponin G

IUPAC Name

Hederagenin 28-O-α-L-rhamnopyranosyl-

(1→4)-β-D-glucopyranosyl-(1→6)-β-D-

glucopyranoside

CAS Number 171370-50-6

Molecular Formula C₅₃H₈₄O₂₃

Molecular Weight 1089.2 g/mol

Aglycone
Hederagenin (3β,23-dihydroxyolean-12-en-28-

oic acid)

Glycosidic Linkage C-28 Ester (Acyl glycoside)

Structural Connectivity Analysis
The molecule consists of two distinct domains: the lipophilic triterpene core and the hydrophilic

oligosaccharide chain.

Aglycone (Hederagenin):

Skeleton: Olean-12-ene.[2]

Functional Groups:

C-3: Free

-hydroxyl group.

C-23: Primary hydroxyl group (hydroxymethyl).

C-28: Carboxyl group involved in the glycosidic ester linkage.

C-12/C-13: Double bond (characteristic olefinic signal).[3]

Glycone (Trisaccharide Chain):
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Attachment Point: C-28 (Ester linkage).[1][2][3]

Sequence:

1. Inner Sugar:

-D-Glucopyranose (attached to C-28).[1][3]

2. Middle Sugar:

-D-Glucopyranose (attached to C-6 of the inner glucose).

3. Terminal Sugar:

-L-Rhamnopyranose (attached to C-4 of the middle glucose).

Visualization of Connectivity
The following diagram illustrates the specific glycosidic linkages and the aglycone core.

Trisaccharide Chain (Glycone)

Aglycone: Hederagenin
(C30H48O4)

C-3 β-OH
(Free)

C-23 CH2OH
(Free)

C-28 Carboxyl
(Ester Linkage) Inner: β-D-Glucopyranose Middle: β-D-Glucopyranose1→6 Linkage Terminal: α-L-Rhamnopyranose1→4 LinkageEster Bond

Click to download full resolution via product page

Figure 1: Structural connectivity of Kalopanaxsaponin G, highlighting the C-28 ester linkage

and the specific sugar sequence.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://datapdf.com/triterpenoid-saponins-of-acanthopanax-acs-publications.html
https://www.biocrick.com/Kalopanaxsaponin-G-BCN8806.html
https://www.mdpi.com/2297-8739/10/9/478
https://datapdf.com/triterpenoid-saponins-of-acanthopanax-acs-publications.html
https://www.mdpi.com/2297-8739/10/9/478
https://www.benchchem.com/product/b2596496/docs?utm_src=pdf-body-img#technical-guide-chemical-structure-characterization-of-kalopanaxsaponin-g
https://www.benchchem.com/product/b2596496/docs?utm_src=pdf-body#technical-guide-chemical-structure-characterization-of-kalopanaxsaponin-g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2596496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To validate the identity of Kalopanaxsaponin G, researchers must rely on Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). The following data points are critical for

confirmation.

Nuclear Magnetic Resonance (NMR) Fingerprint
Solvent: Pyridine-d₅ (Standard for saponins to prevent aggregation and improve resolution)
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Nucleus Key Position
Chemical Shift (

ppm)
Diagnostic Feature

C NMR C-28 (Aglycone) 176.3 – 176.5

Ester Carbonyl.

Upfield shift compared

to free acid (~180

ppm) confirms

glycosylation.

C-3 (Aglycone) ~70.0 – 76.0

Oxymethine. Confirms

free OH (no

glycosylation shift).

C-12 (Aglycone) ~122.5 Olefinic carbon.

C-13 (Aglycone) ~144.0
Quaternary olefinic

carbon.

Anomeric C-1' 95.6

Inner Glucose (Ester

linked

-anomer).

Anomeric C-1'' 104.0 – 105.0
Middle Glucose (

-anomer).

Anomeric C-1''' 102.0 – 103.0
Terminal Rhamnose (

-anomer).

H NMR H-12 5.40 (br s) Olefinic proton.

Anomeric H-1' ~6.20 (d, J=8.0 Hz)

Large coupling

constant confirms

-linkage ester.

Rhamnose Me ~1.60 (d)
Characteristic methyl

doublet of rhamnose.

Causality in Analysis:
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The C-28 Shift: The most critical check is the C-28 carbonyl signal. If it appears >179 ppm,

the ester bond has hydrolyzed, and the sample is degraded (likely to Hederagenin).

Anomeric Protons: You must observe three distinct anomeric protons. The ester-linked

glucose anomeric proton typically resonates further downfield (~6.0-6.3 ppm) than ether-

linked sugars due to the anisotropic effect of the carbonyl group.

Mass Spectrometry (MS)
Technique: Negative Ion FAB-MS or ESI-MS.

Molecular Ion:

at m/z 1088.

Fragmentation Pattern:

Fragment ion at m/z 617: Corresponds to the trisaccharide moiety

.

Fragment ion at m/z 471: Corresponds to the aglycone (Hederagenin)

.

Stepwise Loss: Look for sequential loss of Rhamnose (-146 Da) and Glucose (-162 Da).

Isolation & Purification Workflow
This protocol is designed to isolate Kalopanaxsaponin G from Kalopanax septemlobus bark

while preserving the labile ester linkage.

Extraction Protocol
Material Prep: Air-dry stem bark and pulverize to a fine powder (mesh 40-60).

Defatting (Optional but Recommended): Reflux with

-hexane to remove lipids and chlorophyll. Discard hexane.
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Extraction: Extract residue with 80% Methanol (MeOH) under reflux for 3 hours (x3 cycles).

Why 80% MeOH? Pure methanol may extract too many lipophilic contaminants; water

aids in swelling the plant matrix to release polar saponins.

Concentration: Evaporate solvent in vacuo at <45°C to obtain the crude extract. Warning:

High heat (>50°C) can hydrolyze the C-28 ester bond.

Fractionation Strategy
Diaion HP-20 Column:

Suspend crude extract in water. Load onto Diaion HP-20 resin.

Wash: 100%

(removes sugars/salts).

Elute: 40% MeOH (removes minor polar impurities).

Elute:80-90% MeOH (Collect this fraction; contains Kalopanaxsaponin G).

Silica Gel Chromatography:

Mobile Phase:

(7:3:0.5 -> 6:4:1 gradient).

Monitor TLC for spots reacting to 10%

(heating turns saponins purple/red).

Final Purification (HPLC)
Column: C18 Reverse Phase (e.g., ODS-A).

Solvent System: Acetonitrile : Water (isocratic or shallow gradient, approx. 35:65).

Detection: UV at 210 nm (terminal absorption) or ELSD (Evaporative Light Scattering

Detector) for higher sensitivity.
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Structure-Activity Relationship (SAR) & Biological
Relevance
For drug development professionals, the structure of Kalopanaxsaponin G offers specific

advantages over its analogs.[4]

The C-3 Hydroxyl Significance
Research indicates that saponins with a free hydroxyl group at C-3 (like Kalopanaxsaponin G)

often exhibit higher potency in specific biological assays compared to their bisdesmosidic

counterparts (where C-3 is glycosylated, e.g., Kalopanaxsaponin B).[5]

Cardioprotection: Kalopanaxsaponin G has been shown to decrease creatine kinase-MB

(CK-MB) and lactate dehydrogenase (LDH) levels in models of myocardial injury,

outperforming bisdesmosides.

The Labile C-28 Ester
The C-28 ester linkage acts as a potential prodrug site. In vivo, esterases may cleave the

trisaccharide chain, slowly releasing the aglycone (Hederagenin), which has established anti-

inflammatory and anti-cancer properties. This controlled release mechanism distinguishes G

from the ether-linked Kalopanaxsaponin A.

SAR Summary Table
Compound C-3 Substituent C-28 Substituent

Primary Activity
Profile

Kalopanaxsaponin G OH (Free) Trisaccharide (Ester)
Cardioprotective,

Cytotoxic

Kalopanaxsaponin A Arabinose (Ether) OH (Free)
Anti-inflammatory,

Anti-fungal

Kalopanaxsaponin B Arabinose (Ether) Trisaccharide (Ester)
Anti-diabetic, Weak

Cytotoxicity

Hederagenin OH (Free) OH (Free)
Anti-tumor, Anti-

inflammatory
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b2596496?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2596496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

